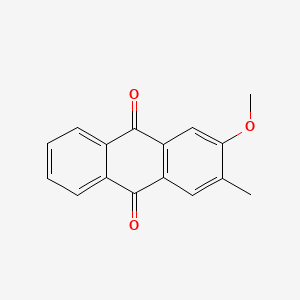

2-Methoxy-3-methylanthracene-9,10-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-9-7-12-13(8-14(9)19-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJILUWQPXMLLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279691 | |

| Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17241-42-8 | |

| Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17241-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methoxy 3 Methylanthracene 9,10 Dione and Its Analogs

Established Retrosynthetic Strategies for Anthracene-9,10-diones

Traditional methods for constructing the tricyclic anthraquinone (B42736) framework have been well-established for decades. These strategies, while foundational, often require stoichiometric reagents and harsh conditions, but remain relevant in many synthetic applications. colab.wsroyalsocietypublishing.org

One of the most fundamental approaches to the anthraquinone skeleton is the intramolecular cyclization of a suitably substituted o-aroylbenzoic acid. This acid-catalyzed condensation reaction, a type of intramolecular Friedel-Crafts acylation, forges the final ring of the tricyclic system. royalsocietypublishing.orgchemistrysteps.com The general process involves the reaction of an o-benzoylbenzoic acid derivative in the presence of a strong acid, such as concentrated sulfuric acid or oleum, which promotes the electrophilic attack of the carbonyl carbon onto the adjacent aromatic ring, followed by dehydration to yield the fully aromatic anthraquinone. royalsocietypublishing.org

For example, a related synthesis of 1,3-dihydroxyanthracene-9,10-dione involves the condensation of benzoic acid and 3,5-dihydroxybenzoic acid in concentrated sulfuric acid at elevated temperatures. mdpi.com This reaction proceeds via the formation of an intermediate benzoylbenzoic acid which then undergoes intramolecular cyclization. mdpi.com While this method is powerful, its primary limitation lies in the potential for the formation of regioisomers, particularly when using substituted starting materials. The strongly deactivating nature of the resulting ketone group on the anthraquinone product typically prevents polyacylation. chemistrysteps.com

Recent studies have also explored variations of this cyclization. For instance, the reaction of (ortho-acetalaryl)arylmethanols with various phosphines under acidic conditions was found to lead to cyclization via a Friedel-Crafts mechanism, though in this specific case, the expected final dehydration step to full aromaticity did not occur, yielding 9,10-dihydroanthrol derivatives instead. nih.gov

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a quintessential method for attaching substituents to an aromatic ring and is widely used for building the anthraquinone framework. wikipedia.org The most common application is a two-step process starting with the Friedel-Crafts acylation of an aromatic or substituted aromatic compound with phthalic anhydride (B1165640). royalsocietypublishing.org This initial reaction, typically catalyzed by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), forms an o-benzoylbenzoic acid intermediate. royalsocietypublishing.orgtutorchase.com

The subsequent step is an intramolecular cyclization of this intermediate, driven by strong acid, as described in the previous section. royalsocietypublishing.org The conditions for the initial acylation are crucial; for example, reactions of isopropyl-substituted benzenes with phthalic anhydride in the presence of AlCl₃ have been shown to sometimes result in mixtures of anthraquinones due to migration or loss of the isopropyl groups. royalsocietypublishing.org

The key electrophile in the acylation step is the acylium ion, which is generated when the Lewis acid catalyst coordinates to the anhydride, making it more reactive. tutorchase.comsigmaaldrich.com Unlike Friedel-Crafts alkylation, the acylation reaction benefits from the deactivating effect of the introduced ketone group, which prevents over-acylation of the product. chemistrysteps.com

Table 1: Representative Friedel-Crafts Acylation for Anthraquinone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Isopropyl-substituted benzenes | Phthalic anhydride | AlCl₃ (2.1 equiv.) | Dichloromethane (B109758), 42°C, 30 min | Mixture of isopropyl-anthraquinones | royalsocietypublishing.org |

| Benzene (B151609) | Phthalic anhydride | AlCl₃ | Not specified | 2-Benzoylbenzoic acid | royalsocietypublishing.org |

The Diels-Alder reaction, a [4+2] cycloaddition, offers a powerful and convergent route to the anthraquinone core, allowing for the rapid construction of molecular complexity. nih.gov This strategy typically involves the reaction of a dienophile, such as a 1,4-naphthoquinone, with a suitable diene to form a hydroanthraquinone intermediate. nih.govrsc.org This intermediate is then subjected to an oxidative aromatization step to yield the final anthraquinone product. nih.gov

This approach is highly versatile, as a wide range of substituted dienes and dienophiles can be employed, providing access to a diverse library of functionalized anthraquinones. nih.gov The reaction conditions are often mild, typically requiring heating the reactants in an appropriate solvent like dichloromethane. nih.gov The regioselectivity of the cycloaddition can be controlled by the substituents on both the diene and the dienophile. nih.gov

Following the cycloaddition, the resulting hydroanthraquinone must be aromatized. This is commonly achieved through oxidation. One method involves treatment with cerium ammonium (B1175870) nitrate (B79036) (CAN) to furnish the anthraquinone. nih.gov Another approach uses DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate elimination and subsequent enolization to aromatize the system. nih.gov The Diels-Alder approach is particularly valuable for synthesizing natural products containing the hydroanthraquinone moiety. nih.gov

Contemporary Catalytic Routes for Selective Functionalization

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve high efficiency, atom economy, and selectivity. nih.gov These methods provide powerful alternatives to classical syntheses, often proceeding under milder conditions with greater functional group tolerance.

A highly efficient and atom-economical method for synthesizing polysubstituted anthraquinones is the iridium-catalyzed [2+2+2] cycloaddition. mdpi.comresearchgate.net This reaction involves the cyclization of a 1,2-bis(propiolyl)benzene derivative with a variety of terminal or internal alkynes. mdpi.com The process is catalyzed by an iridium complex, such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene), in combination with a phosphine (B1218219) ligand like bis(diphenylphosphino)ethane (dppe). mdpi.comresearchgate.net

This methodology has been shown to produce a broad range of anthraquinones in moderate to excellent yields (42% to 93%). mdpi.comresearchgate.net The choice of solvent can be critical; reactions with terminal alkynes are often performed in toluene (B28343), while internal alkynes react more efficiently in dichloromethane (DCM). researchgate.net The iridium-catalyzed cycloaddition represents a significant advance, allowing for the construction of the complex anthraquinone core in a single, well-defined step from relatively simple precursors. mdpi.com Similar iridium-catalyzed [2+2+2] cycloadditions have been successfully applied to synthesize other complex aromatic systems, such as pyridines and 2-pyridones, by using nitriles or isocyanates as the third component instead of an alkyne. acs.orgnih.govacs.org

Table 2: Iridium-Catalyzed [2+2+2] Cycloaddition for Anthraquinone Synthesis

| Diyne Substrate | Alkyne Partner | Catalyst System | Solvent | Yield | Ref |

|---|---|---|---|---|---|

| 1,2-Bis(propiolyl)benzene deriv. | Various terminal alkynes | [Ir(cod)Cl]₂ / dppe | Toluene | 42-93% | mdpi.comresearchgate.net |

Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application to anthraquinone synthesis is no exception. nih.gov Researchers have developed several elegant palladium-catalyzed strategies to construct the anthraquinone ring system. thieme.denih.gov

One notable approach is a one-pot relay process that combines an intermolecular direct acylation with an intramolecular Friedel-Crafts acylation. thieme.denih.gov In this method, a palladium(II) catalyst promotes the acylation of a starting material like methyl 2-iodobenzoate (B1229623) with a benzaldehyde (B42025) derivative, followed by an in-situ cyclization to form the anthraquinone. nih.gov This dual acylation protocol is efficient, avoids the use of toxic carbon monoxide gas, and utilizes readily available aldehydes. thieme.de

Another powerful palladium-catalyzed transformation involves a sequence of reactions to build complex anthraquinone structures. For example, a brominated quinone can be aromatized to an anthracene (B1667546), which is then oxidized to an anthraquinone. nih.gov This anthraquinone can then undergo a palladium-catalyzed stannylation to create a stannylated anthraquinone intermediate. nih.gov This intermediate is a versatile building block for subsequent palladium-catalyzed cross-coupling reactions, such as couplings with bromo-substituted quinones, to access complex dimeric structures. nih.gov These advanced catalytic methods highlight the power of palladium to facilitate bond formations that are challenging to achieve through traditional means. nih.govumich.edu

Green Chemistry Principles in Synthesis (e.g., Alum-catalyzed one-pot reactions in aqueous media)

The principles of green chemistry are increasingly being applied to the synthesis of anthraquinone derivatives to minimize environmental impact. A notable advancement is the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive, non-toxic, and readily available catalyst for the one-pot synthesis of these compounds. tandfonline.comtandfonline.comresearchgate.net This method employs water as a solvent at ambient temperature, offering a significant environmental advantage over conventional organic solvents. researchgate.netepa.gov

The reaction typically involves the condensation of phthalic anhydride with a substituted benzene to yield the corresponding anthraquinone derivative. tandfonline.comepa.gov This alum-catalyzed procedure is notable for its mild conditions, simple work-up, and significantly faster reaction times, often ranging from 60 to 120 minutes. researchgate.netepa.gov Yields for various anthraquinone derivatives produced via this method are reported to be good to excellent, generally falling between 70% and 96%. tandfonline.comresearchgate.netepa.gov

The choice of solvent is critical for the efficiency of this reaction. While several solvents have been tested, water has been identified as the optimal medium in terms of both reaction time and product yield. researchgate.netepa.gov For instance, the synthesis of 2-methylanthraquinone (B1664562) from phthalic anhydride and toluene using 25 mol% of alum catalyst in water proceeds rapidly at room temperature, resulting in a 92% yield. tandfonline.com The high solubility of alum in water contributes to its effectiveness as a catalyst in this system. tandfonline.com This methodology represents a substantial improvement over traditional methods that often require harsh reagents like fuming sulfuric acid. researchgate.net

| Solvent | Time (min) | Yield (%) |

|---|---|---|

| Water | 70 | 92 |

| Ethanol (B145695) | 150 | 65 |

| Methanol (B129727) | 180 | 58 |

| Acetonitrile (B52724) | 120 | 70 |

| Dichloromethane | 240 | 45 |

| No Solvent | 360 | 30 |

| Substituted Benzene | Product | Time (min) | Yield (%) |

|---|---|---|---|

| Toluene | 2-Methylanthraquinone | 70 | 92 |

| Ethyl Benzene | 2-Ethylanthraquinone | 75 | 94 |

| Anisole | 2-Methoxyanthraquinone | 60 | 96 |

| m-Xylene | 2,4-Dimethylanthraquinone | 80 | 90 |

| o-Xylene | 2,3-Dimethylanthraquinone | 85 | 88 |

Regioselective Synthesis of Methoxy- and Methyl-Substituted Anthraquinones

The regioselective synthesis of anthraquinones with specific substitution patterns, such as 2-methoxy-3-methylanthracene-9,10-dione, is a significant chemical challenge. The primary method for constructing the anthraquinone skeleton is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.orglibretexts.orgresearchgate.net

When synthesizing a disubstituted anthraquinone like this compound, the starting materials would typically be phthalic anhydride and 2-methylanisole (B146520) (3-methoxytoluene). However, the directing effects of the substituents on the benzene ring complicate the regioselectivity. Both the methyl group (-CH₃) and the methoxy (B1213986) group (-OCH₃) are ortho-, para-directing activators for electrophilic aromatic substitution. This leads to a potential mixture of isomers, making the isolation of the desired 2,3-substituted product difficult.

Control over regioselectivity in Friedel-Crafts reactions can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. rsc.orgresearchgate.net The steric hindrance of the catalyst or the reactants can play a crucial role in determining the position of the incoming electrophile. rsc.org For example, in some intramolecular Friedel-Crafts alkylations, steric hindrance of a seleniranium intermediate was found to control the regioselectivity of the cyclization. rsc.org While Friedel-Crafts acylation is less prone to carbocation rearrangements than alkylation, achieving high regioselectivity with polysubstituted aromatic compounds remains a key area of research. libretexts.org The synthesis of 2-methylanthraquinone (MAQ) has been achieved using an AlCl₃-mediated Friedel-Crafts reaction, highlighting the utility of this approach for preparing substituted anthraquinones. researchgate.net Achieving the specific 2-methoxy-3-methyl substitution pattern requires careful optimization of these reaction conditions to favor acylation at the position para to the methoxy group and ortho to the methyl group, followed by ring closure.

Synthetic Approaches to this compound Derivatives with Varied Alkyl and Alkoxy Substitutions

The synthesis of derivatives of this compound with different alkyl and alkoxy groups often involves multi-step sequences starting from a pre-formed anthraquinone core. A common strategy is to begin with a dihydroxyanthracene precursor, which allows for selective functionalization of the hydroxyl groups.

For instance, a general approach could involve the synthesis of 1,3-dihydroxyanthracene-9,10-dione, which can be prepared via the condensation of benzoic acid and 3,5-dihydroxybenzoic acid. mdpi.com This dihydroxyanthraquinone can then be selectively alkylated or alkoxylated. A reaction with prenylbromide in the presence of a base like potassium carbonate (K₂CO₃) in acetone (B3395972) has been used to synthesize 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione, demonstrating the introduction of a more complex alkoxy group. mdpi.com This O-alkylation occurs in high yield and showcases a method for varying the alkoxy substituent.

| Starting Material | Reagents | Product Type | Example Product | Reference |

|---|---|---|---|---|

| 1,3-Dihydroxyanthracene-9,10-dione | Prenylbromide, K₂CO₃, Acetone | O-Alkoxylation | 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione | mdpi.com |

| 1,3-Dihydroxyanthracene-9,10-dione | Prenylbromide, Sodium Methoxide (B1231860) | C-Alkylation | 1,3-Dihydroxy-4-(methylbut-2-enyl)anthracene-9,10-dione | mdpi.com |

| Phthalic Anhydride, Anisole | Alum, Water | Friedel-Crafts Acylation | 2-Methoxyanthraquinone | tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 3 Methylanthracene 9,10 Dione

Structure-Reactivity Relationships within the Anthracene-9,10-dione Framework

The reactivity of anthraquinone (B42736) derivatives is governed by the interplay between their rigid geometry and the electronic nature of their constituent functional groups. numberanalytics.com

The anthracene-9,10-dione core is characterized by a rigid, planar, and polycyclic aromatic structure. nih.gov This planarity is a significant factor in its chemical reactivity, influencing how the molecule interacts with other chemical species. For instance, the flat structure facilitates processes like DNA intercalation, where the molecule inserts itself between the base pairs of DNA. nih.gov This geometric feature can, however, also contribute to lower water solubility, which may impact its activity in certain chemical environments. nih.gov The rigid plane of the molecule dictates the accessibility of its functional groups to incoming reagents, playing a role in the stereochemistry and regioselectivity of its reactions.

The chemical reactivity of the 2-Methoxy-3-methylanthracene-9,10-dione molecule is heavily influenced by the electronic properties of its substituents. The parent anthraquinone nucleus possesses a fully conjugated cyclic dione (B5365651) structure. numberanalytics.com

Carbonyl Groups: The two electron-withdrawing carbonyl groups at positions 9 and 10 are the primary sites of reactivity in many reactions. They deactivate the aromatic rings towards electrophilic substitution but are themselves susceptible to nucleophilic attack and, most notably, to reduction. numberanalytics.com

Methoxy (B1213986) and Methyl Groups: The methoxy (-OCH3) and methyl (-CH3) groups at the 2 and 3 positions, respectively, are both electron-donating groups. Electron-donating substituents on the anthraquinone framework generally increase the electron density of the aromatic system. nih.gov This increased electron density can facilitate electrophilic substitution reactions on the substituted ring and influences the redox potential of the quinone system. nih.govacs.org Specifically, electron-donating groups can make the molecule easier to oxidize. nih.gov Studies on various anthraquinone derivatives have shown that the position and nature of such substituents significantly impact the molecule's electronic properties and subsequent reactivity. numberanalytics.comnih.gov For instance, the presence of electron-donating groups can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn alters the redox behavior. nih.gov

The interplay of these groups is summarized in the table below:

| Functional Group | Position | Electronic Effect | Impact on Reactivity |

| Carbonyl | 9, 10 | Electron-withdrawing | Deactivates rings to electrophilic attack; site for reduction. |

| Methoxy | 2 | Electron-donating | Activates the substituted ring; modifies redox potential. |

| Methyl | 3 | Electron-donating | Activates the substituted ring; modifies redox potential. |

Functional Group Transformations and Derivatization Reactions

The anthraquinone core and its substituents can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The functionalization of the anthraquinone core through the formation of new carbon-carbon bonds is a key method for creating new derivatives. While the electron-withdrawing nature of the carbonyl groups makes classical electrophilic alkylation (like Friedel-Crafts) challenging on the unsubstituted anthraquinone, the presence of activating groups like methoxy and methyl on one of the rings in this compound would direct further substitution to that ring.

More versatile methods for functionalization involve transition-metal-catalyzed cross-coupling reactions. thieme-connect.com These methods typically require the presence of a suitable leaving group, such as a halogen or a tosyloxy group, on the anthraquinone skeleton. thieme-connect.com These leaving groups can then be reacted with organometallic reagents to introduce new alkyl or aryl substituents. organic-chemistry.orgrsc.org

Commonly employed cross-coupling reactions for the arylation of aryl halides include:

Suzuki Coupling: Utilizes organoboron compounds.

Heck Coupling: Involves the reaction of an unsaturated halide with an alkene. thieme-connect.com

Sonogashira Coupling: Couples terminal alkynes with aryl or vinyl halides. thieme-connect.com

Iron-catalyzed cross-coupling: Can be used for the reaction of alkyl halides with aryl Grignard reagents. organic-chemistry.org

The methoxy group on the this compound is a site for potential chemical modification. A common reaction is oxidative demethylation, which can convert the methoxy group into a hydroxyl group, as has been observed in the aerial oxidation of 2,6-dimethoxyanthrone. rsc.org

Once a hydroxyl group is present, either through synthesis or demethylation, it can be further derivatized. For example, hydroxylated anthraquinones can react with alkyl halides (like prenyl bromide) or acyl chlorides to form ethers and esters, respectively. mdpi.com These reactions typically proceed via nucleophilic substitution, where the oxygen of the hydroxyl group acts as the nucleophile.

| Reactant | Resulting Functional Group | Reaction Type |

| Alkyl Halide | Ether | Williamson Ether Synthesis |

| Acyl Chloride | Ester | Acylation |

The redox chemistry of the anthraquinone core is a defining feature of this class of compounds.

Reduction: The quinone system undergoes reversible two-electron reduction to form the corresponding hydroquinone (B1673460) (an anthrahydroquinone). numberanalytics.com This process is often electrochemically reversible and is central to the function of anthraquinones in applications like redox flow batteries and as catalysts in processes like paper pulping. acs.orgwikipedia.org The reduction potential is sensitive to the nature and position of substituents on the aromatic rings. acs.org Electron-donating groups, such as the methoxy and methyl groups in this compound, tend to lower the reduction potential (making reduction more difficult) compared to the unsubstituted anthraquinone. acs.orgnih.gov Further reduction can lead to the formation of anthrones. wikipedia.org

Oxidation: While the anthraquinone core is relatively stable to oxidation, the substituents can undergo oxidative reactions. As mentioned, the methoxy group can be oxidatively demethylated. rsc.org The anthracene (B1667546) nucleus itself can be formed by the oxidation of anthracene, often using oxidants like chromium(VI). wikipedia.org Furthermore, solutions of some substituted anthracenes can undergo photo-oxidation to yield the corresponding anthraquinone. rsc.org The presence of electron-donating groups can also facilitate oxidation reactions at the substituent itself or on the aromatic ring. nih.gov

Carbon-Carbon Bond Forming Reactions

The structural modification of the anthraquinone scaffold is crucial for the development of new materials and biologically active compounds. Carbon-carbon bond-forming reactions provide a powerful toolkit for achieving such modifications.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. illinois.edu This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a base. illinois.edugoogle.com The reaction is known for its mild conditions, high tolerance for various functional groups, and the relatively low toxicity of the boron-containing reagents. orientjchem.org

While specific studies detailing the Suzuki-Miyaura reaction on this compound for the introduction of a methyl group are not extensively documented in the reviewed literature, the general principles of this reaction are applicable to anthraquinone systems. For instance, brominated anthraquinones can be effectively coupled with a variety of arylboronic acids using palladium catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂. mdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. google.com

The presence of a methoxy group on the aromatic ring can influence the efficiency of the Suzuki-Miyaura reaction. Electron-donating groups, such as methoxy, can affect the electronic properties of the substrate and the palladium catalyst, potentially impacting the reaction yield. sphinxsai.com In some cases, the oxygen atom of a methoxy group can act as a ligand, coordinating to the palladium center and influencing the geometry of the transition state complex. researchgate.net The steric hindrance of substituents on the anthraquinone ring also plays a significant role in the feasibility and outcome of the coupling reaction. researchgate.net

Table 1: General Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Component | Example | Role |

| Substrate | Aryl or Vinyl Halide/Triflate | Electrophilic partner |

| Reagent | Organoboron (Boronic acid/ester) | Nucleophilic partner |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Facilitates the reaction |

| Base | Na₂CO₃, K₂CO₃, etc. | Activates the organoboron reagent |

| Solvent | Toluene (B28343), Dioxane, Water | Provides the reaction medium |

This table represents a generalized set of conditions for Suzuki-Miyaura reactions and is not specific to this compound.

Radical cyclization reactions offer a powerful strategy for the construction of cyclic structures, and they have been employed in the synthesis of complex natural products containing the anthraquinone core. researchgate.net These reactions proceed through radical intermediates and are often characterized by their high efficiency and selectivity in forming five- and six-membered rings. gsu.edu The general mechanism involves three main steps: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. gsu.edu

In the context of anthraquinone derivatives, radical cyclization can be a key step in building additional ring systems onto the fundamental tricyclic structure. mdpi.comnih.gov For example, a tandem radical cyclization of a (Z,Z)-1,4-bis(2-iodostyryl)benzene derivative has been reported as a method for synthesizing dibenzo[a,h]anthracene derivatives. nih.gov While specific applications of radical cyclization for the structural elaboration of this compound are not detailed in the available literature, the principles of this methodology suggest its potential for creating more complex, polycyclic architectures based on this scaffold. The reaction conditions for radical cyclizations are generally mild, making them compatible with a variety of functional groups that might be present on the anthraquinone ring. gsu.edu

Electrochemical Behavior and Redox Properties of this compound and its Analogs

The electrochemical properties of anthraquinones are of significant interest due to their role as redox-active species in various applications. oclc.org The core anthraquinone structure can undergo reversible two-electron reduction, first to a radical anion and then to a dianion. nih.gov The redox potential at which these electron transfers occur is highly sensitive to the nature and position of substituents on the aromatic rings. oclc.org

Cyclic voltammetry is a key technique used to study the redox behavior of these compounds. oclc.org Studies on various substituted anthraquinones provide insight into the expected behavior of this compound. The presence of electron-donating groups, such as methoxy and methyl groups, generally makes the reduction of the anthraquinone core more difficult, resulting in more negative redox potentials compared to the unsubstituted parent compound. oclc.org For example, replacing the hydroxyl groups in dihydroxyanthraquinone derivatives with methoxy groups leads to a shift in the reduction peaks to more negative potentials. oclc.org This is attributed to the electron-donating nature of the methoxy group, which increases the electron density on the quinone system.

Conversely, electron-withdrawing groups would be expected to make the reduction easier, shifting the redox potentials to less negative values. The position of the substituents also plays a crucial role; for instance, the redox potentials of 2-substituted anthraquinones have been observed to be systematically higher (less negative) than their 1-substituted counterparts. nih.gov

Table 2: Redox Potentials of Selected Anthraquinone Derivatives

| Compound | First Reduction Potential (V vs. reference) | Second Reduction Potential (V vs. reference) | Reference Electrode |

| 1,4-Dihydroxyanthraquinone | Data not specified | Data not specified | Not specified |

| 1,4-Dimethoxyanthraquinone | More negative than dihydroxy analog | More negative than dihydroxy analog | Not specified |

| Unsubstituted Anthraquinone | -1.32 | Data not specified | Fc⁺/Fc |

| Diphenyl amine-substituted anthraquinone | More negative by ~100 mV than unsubstituted | Data not specified | Fc⁺/Fc |

This table illustrates the general trends in redox potentials for substituted anthraquinones based on available data for analogs. The specific values for this compound are not provided in the search results.

The electrochemical behavior of this compound is therefore predicted to show two reversible or quasi-reversible reduction waves. The presence of both a methoxy and a methyl group, both being electron-donating, would likely result in reduction potentials that are more negative than that of unsubstituted anthraquinone.

Structural Diversity and Research on 2 Methoxy 3 Methylanthracene 9,10 Dione Analogs

Exploration of Naturally Occurring Anthraquinones with Methoxy (B1213986) and Methyl Groups

Nature provides a vast library of anthraquinone (B42736) derivatives, many of which feature the characteristic methoxy and methyl substitutions seen in 2-methoxy-3-methylanthracene-9,10-dione. These natural products are found in various plant species and microorganisms.

Hydroxylation is a common modification in natural anthraquinones, leading to a range of mono-, di-, and tri-hydroxylated derivatives of methoxy-methylanthraquinones. These compounds have been isolated from various natural sources. For instance, 8-Hydroxy-1-methoxy-3-methylanthraquinone is a known anthraquinone. researchgate.net An example of a dihydroxylated analog is 1,8-Dihydroxy-3-methyl-6-methoxyanthraquinone, also known as physcion, which has been identified in extracts of Senna reticulata wood. tandfonline.com Another dihydroxylated compound, 1,3-dihydroxy-2-methyl anthraquinone (rubiadin), is primarily sourced from Rubia cordifolia. nih.gov Trihydroxylated derivatives are also prevalent. For example, 1,3,6-trihydroxy-8-methylanthraquinone (B100883) has been reported in Rheum palmatum and Streptomyces. uni-freiburg.de Additionally, 1,4,7-trihydroxy-2-methoxy-6-methylanthracene-9,10-dione is another example of a trihydroxylated analog. researchgate.net The presence and position of hydroxyl groups significantly influence the physicochemical properties of these molecules.

Table 1: Examples of Naturally Occurring Hydroxylated Methoxy-methylanthraquinones

| Compound Name | Number of Hydroxyl Groups | Natural Source(s) |

|---|---|---|

| 8-Hydroxy-1-methoxy-3-methylanthraquinone | Mono-hydroxylated | Senna obtusifolia researchgate.net |

| 1,8-Dihydroxy-3-methyl-6-methoxyanthraquinone (Physcion) | Di-hydroxylated | Senna reticulata tandfonline.com |

| 1,3-Dihydroxy-2-methyl anthraquinone (Rubiadin) | Di-hydroxylated | Rubia cordifolia nih.gov |

| 1,3,6-Trihydroxy-8-methylanthraquinone | Tri-hydroxylated | Rheum palmatum, Streptomyces uni-freiburg.de |

| 1,4,7-Trihydroxy-2-methoxy-6-methylanthracene-9,10-dione | Tri-hydroxylated | Not specified researchgate.net |

Glycosylation, the attachment of sugar moieties, is another key structural modification in natural anthraquinones, often enhancing their water solubility. tandfonline.com These glycosylated derivatives are found in a variety of plants. A notable example is Rubiadin-1-methyl ether-3-O-β-primeveroside, which has been isolated from Pentas lanceolata. researchgate.netnih.gov This compound features a primeverose sugar attached to the anthraquinone core. Another related compound is rubiadinprimeveroside, which has been reported in Rubia wallichiana and Ophiorrhiza hayatana. nih.gov The sugar component in these derivatives is typically linked through an O-glycosidic bond to one of the hydroxyl groups of the anthraquinone aglycone. The structural diversity of these glycosides is further increased by the variety of sugar units that can be attached.

Design and Synthesis of Novel Synthetic Analogs

Inspired by the structural diversity of natural anthraquinones, researchers have designed and synthesized novel analogs with modified structures. These synthetic efforts aim to explore new chemical space and investigate the impact of structural changes on the properties of the parent compound.

A significant area of synthetic exploration involves the modification of the anthraquinone ring system itself, such as the introduction of heteroatoms like sulfur. General methods for the synthesis of anthrathiophenediones have been developed through the cyclocondensation of acetylenic derivatives of anthraquinone with sodium sulfide. nih.gov This approach allows for the creation of angularly fused anthrathiophenediones. nih.gov These sulfur-containing analogs represent a class of heterocyclic quinoid compounds with distinct electronic and structural properties compared to their carbocyclic counterparts.

Acetylation and other forms of esterification provide another avenue for creating novel anthraquinone analogs. These reactions typically target the hydroxyl groups of the anthraquinone core. For example, the synthesis of 1-hydroxy-3-acetoxymethyl-8-acetyl-anthraquinone has been reported, involving the treatment of aloe-emodin (B1665711) with boric acid and acetic anhydride (B1165640). This process results in the acetylation of both a hydroxyl group and the aromatic ring. Other esterified derivatives, such as those with a methoxycarbonyl group, have also been synthesized, further expanding the range of available analogs.

Structure-Property Relationships in Methoxy-methylanthraquinones (excluding biological activity properties)

The relationship between the chemical structure of methoxy-methylanthraquinones and their physicochemical properties is a key area of research. Modifications to the number and position of substituents, such as hydroxyl and methoxy groups, can significantly impact properties like melting point, solubility, and electrochemical behavior.

For instance, the melting point of anthraquinones is influenced by their substitution pattern. The parent compound, anthraquinone, has a melting point of 286 °C. In comparison, the introduction of methyl and hydroxyl groups can alter this value. 2-Methylanthraquinone (B1664562) has a melting point of 177 °C. The presence of hydroxyl groups tends to increase the melting point due to the potential for intermolecular hydrogen bonding. For example, 1,3,8-Trihydroxyanthraquinone melts at 283 °C. tandfonline.com

Solubility is another critical property that is highly dependent on structure. Anthraquinone itself is insoluble in water but soluble in solvents like concentrated sulfuric acid and acetone (B3395972). A study on 2-substituted anthraquinones revealed that their solubility in chloroform (B151607) and carbon tetrachloride is influenced by the nature of the substituent. Generally, increasing the polarity of the molecule through the addition of hydroxyl groups can affect its solubility in polar solvents. For example, 1,3,8-Trihydroxyanthraquinone is soluble in ethanol (B145695) and chloroform. tandfonline.com

The electrochemical properties of anthraquinones are also tied to their structure. The first half-wave reduction potentials of a series of 2-methyl-substituted anthraquinone derivatives were found to be in the range of -0.52 to -0.56 V at pH 7.0. This indicates their capacity to undergo reduction, a property that is central to their chemistry.

Table 2: Physicochemical Properties of Selected Anthraquinone Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility |

|---|---|---|---|

| Anthraquinone | C₁₄H₈O₂ | 286 | Insoluble in water; soluble in acetone and concentrated sulfuric acid |

| 2-Methylanthraquinone | C₁₅H₁₀O₂ | 177 | Not specified |

| 1,3-Dihydroxyanthraquinone (Xanthopurpurin) | C₁₄H₈O₄ | 270-273 | Insoluble in hexane; soluble in chloroform |

| 1,3,8-Trihydroxyanthraquinone | C₁₄H₈O₅ | 283 tandfonline.com | Soluble in ethanol and chloroform; insoluble in n-hexane tandfonline.com |

Advanced Spectroscopic Analysis and Characterization of 2 Methoxy 3 Methylanthracene 9,10 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual nuclei within a molecule. For 2-Methoxy-3-methylanthracene-9,10-dione, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information regarding the number and types of protons and carbons present in the molecule, as well as their immediate electronic surroundings.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the anthraquinone (B42736) core, the methoxy (B1213986) group protons, and the methyl group protons. Protons on the unsubstituted ring (positions 5, 6, 7, and 8) will typically appear in the aromatic region (δ 7.0-9.0 ppm). libretexts.org The proton at position 1 and the proton at position 4 will also resonate in this region, with their exact chemical shifts influenced by the neighboring methoxy and methyl substituents. The methoxy group protons will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm, while the methyl group protons will also appear as a singlet, but at a higher field (around δ 2.0-2.5 ppm). libretexts.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbonyl carbons (C-9 and C-10) of the quinone structure are the most deshielded and will appear at the lowest field (δ 180-190 ppm). The aromatic carbons will resonate in the δ 110-150 ppm range. The carbon of the methoxy group is typically found around δ 55-65 ppm, and the methyl carbon will be observed at the highest field, around δ 15-25 ppm. researchgate.netdocbrown.info The specific chemical shifts are influenced by the substitution pattern on the aromatic rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~ 8.1 - 8.3 | ~ 126 - 128 |

| 2-OCH₃ | ~ 3.9 - 4.1 (s, 3H) | ~ 56 - 60 |

| 3-CH₃ | ~ 2.3 - 2.5 (s, 3H) | ~ 18 - 22 |

| 4 | ~ 7.9 - 8.1 | ~ 133 - 135 |

| 5, 8 | ~ 8.2 - 8.4 (m, 2H) | ~ 127 - 129 |

| 6, 7 | ~ 7.7 - 7.9 (m, 2H) | ~ 134 - 136 |

| 9-C=O | - | ~ 182 - 184 |

| 10-C=O | - | ~ 183 - 185 |

| Other Aromatic C | - | ~ 115 - 145 |

Note: These are predicted values based on known data for similar anthraquinone structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. organicchemistrydata.org For this compound, COSY would show correlations between the adjacent aromatic protons on the unsubstituted ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu This is instrumental in definitively assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the singlet at ~3.9 ppm would show a cross-peak with the carbon signal at ~58 ppm, confirming the OCH₃ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents. In this case, a NOESY experiment could show a correlation between the methoxy protons and the proton at C-1, confirming their spatial proximity.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₂O₃), the expected exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be expected to yield a measured mass that is within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass, thus confirming the molecular formula. semanticscholar.org

Interactive Data Table: HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (C₁₆H₁₃O₃⁺) | 253.0865 |

| [M+Na]⁺ (C₁₆H₁₂O₃Na⁺) | 275.0684 |

| [M+K]⁺ (C₁₆H₁₂O₃K⁺) | 291.0423 |

| [M-H]⁻ (C₁₆H₁₁O₃⁻) | 251.0708 |

UHPLC-MS is a hybrid technique that combines the powerful separation capabilities of ultra-high performance liquid chromatography with the sensitive detection and identification power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures, such as extracts from natural products or reaction mixtures. semanticscholar.orgrsc.orgnih.gov In the context of this compound, UHPLC-MS can be used to:

Separate the target compound from impurities and by-products.

Provide retention time data for the compound, which is a characteristic physical property.

Generate mass spectra for the eluting components, allowing for their identification.

The use of a photodiode array (PDA) detector in conjunction with UHPLC-MS can provide UV-Vis spectra of the separated components, which can further aid in the identification of anthraquinone derivatives due to their characteristic chromophores. nih.gov

Molecular networking is a modern bioinformatic approach used to visualize and annotate the chemical space within a complex sample analyzed by tandem mass spectrometry (MS/MS). nih.govscienceopen.com It groups molecules with similar fragmentation patterns, which often correspond to structurally related compounds. In the analysis of a sample containing this compound, molecular networking could be employed to:

Identify other related anthraquinone derivatives present in the sample, even at low concentrations.

Suggest the structures of unknown compounds based on their spectral similarity to known compounds like the target molecule.

Provide insights into biosynthetic pathways or degradation products of anthraquinones in natural product extracts. rsc.org

The nodes in a molecular network represent individual parent ions, and the edges connecting them represent a high degree of spectral similarity, indicating a shared structural core. nih.gov

Vibrational Spectroscopy for Molecular Dynamics and Conformation

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a spectrum is generated that corresponds to the vibrational modes of different bonds. For this compound, the IR spectrum is characterized by distinct absorption bands that confirm the presence of its key structural features.

The most prominent bands are those associated with the carbonyl (C=O) groups of the quinone structure. nih.gov The presence of electron-donating methoxy and methyl substituents on the aromatic ring influences the electronic environment of the carbonyls, causing shifts in their characteristic stretching frequencies compared to unsubstituted 9,10-anthraquinone. nih.govnih.gov The spectrum also reveals bands corresponding to the C-O stretching of the methoxy group, C-H vibrations of the methyl and aromatic groups, and the characteristic stretching vibrations of the aromatic C=C bonds within the anthracene (B1667546) core. nih.govresearchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1670-1680 | C=O Stretch | Quinone Carbonyl |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1250-1300 | Asymmetric C-O-C Stretch | Methoxy Ether |

| ~1020-1080 | Symmetric C-O-C Stretch | Methoxy Ether |

| ~2850-2960 | C-H Stretch | Methyl Group |

Note: The exact positions of these bands can vary slightly depending on the sample preparation and measurement conditions.

Studies on similar dihydroxyanthraquinones have shown that specific vibrational modes in the Raman spectrum can be assigned to detailed molecular motions of the fused rings. nih.govnsf.gov For instance, modes involving the stretching of the quinone double bonds and various in-plane ring vibrations are clearly identifiable. nsf.gov While extensive fluorescence can sometimes interfere with Raman analysis of anthraquinone derivatives, techniques like time-dependent density functional theory (TDDFT) calculations can accurately predict Raman spectra and aid in the assignment of complex vibrational modes. nih.govbohrium.comresearchgate.net These studies are crucial for understanding the molecule's conformational state, as fused-ring structures like anthraquinones are not subject to significant conformational variation. researchgate.net

Electronic Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides insights into the conjugated systems and chromophores present.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic properties of conjugated systems like this compound. The anthraquinone skeleton is a chromophore that gives rise to characteristic absorption bands. nih.gov Typically, the UV-Vis spectra of anthraquinones display multiple absorption bands in the 220–350 nm range, which are attributed to π → π* electronic transitions within the aromatic system. nih.gov An additional band, often found at longer wavelengths near 400 nm, corresponds to the weaker n → π* transition of the carbonyl groups. nih.gov

The introduction of substituents, or auxochromes, such as the methoxy (-OCH₃) and methyl (-CH₃) groups, significantly modifies the absorption spectrum. oup.com These electron-donating groups cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax), particularly for the π → π* bands. nih.govpsu.edu The methoxy group, in particular, can engage in intramolecular charge-transfer transitions, leading to new or intensified absorption bands. oup.com Theoretical studies using methods like ZINDO/S have been employed to simulate and interpret the electronic absorption spectra of substituted anthraquinones, successfully assigning the observed bands to specific electronic transitions. psu.edu

Table 2: Typical UV-Vis Absorption Maxima (λmax) for Substituted Anthraquinones

| Wavelength Range (nm) | Electronic Transition | Chromophore/System |

|---|---|---|

| ~250-290 | π → π* | Benzene (B151609) Ring System |

| ~320-340 | π → π* | Quinone System |

Note: The λmax values are solvent-dependent and are influenced by the specific substitution pattern on the anthraquinone core. nih.gov

Sophisticated Chromatographic Methods for Separation and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which may be synthesized as part of a complex mixture or extracted from a natural source, chromatographic methods are indispensable for its isolation and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of anthraquinone derivatives. cabidigitallibrary.org The method's versatility and sensitivity make it ideal for analyzing this compound. cabidigitallibrary.org

A typical HPLC setup for this analysis would employ a reverse-phase C18 column as the stationary phase. cabidigitallibrary.orgresearchgate.net The mobile phase generally consists of a polar mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water, often with an acid like phosphoric or formic acid added to improve peak shape and resolution. cabidigitallibrary.orgsielc.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve effective separation of multiple anthraquinone components within a sample. researchgate.net

Detection Methods:

UV Detection: Given its strong chromophoric nature, this compound is readily detected using a UV detector. The wavelength is typically set at one of the compound's absorption maxima (e.g., ~254 nm or ~280 nm) to ensure high sensitivity. researchgate.net Diode-Array Detectors (DAD) or Photo-Diode Array (PDA) detectors are also commonly used, as they can acquire a full UV-Vis spectrum for each peak, aiding in compound identification. cabidigitallibrary.org

Chemiluminescence (CL) Detection: For ultra-trace analysis, HPLC can be coupled with a chemiluminescence detector. This highly sensitive technique can be applied after derivatization. For instance, anthraquinone-tagged molecules can be irradiated with UV light post-column in a photoreactor, causing them to generate reactive oxygen species (ROS). mdpi.com These ROS then react with a chemiluminescent reagent like luminol, producing light that is measured by the detector. mdpi.com This approach offers significantly lower detection limits compared to standard UV detection. mdpi.comnih.gov

Table 3: Representative HPLC Parameters for Analysis of Anthraquinone Derivatives

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | Reverse-Phase C18 Column |

| Mobile Phase | Acetonitrile / Water (with 0.1% Phosphoric Acid) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis (DAD/PDA) at 254 nm or Chemiluminescence |

Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) for Anthraquinone Derivative Separation

Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) has emerged as a powerful technique for the rapid and efficient separation of complex mixtures, including various classes of anthraquinone derivatives. The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, provides a low-viscosity medium that allows for high-speed separations with excellent resolution. This is particularly advantageous for the analysis of structurally similar isomers of methoxy-methyl-anthracene-9,10-dione, where traditional chromatographic methods may fall short.

Research into the separation of anthraquinone derivatives from natural product extracts has demonstrated the superiority of UHPSFC in terms of speed and efficiency. For instance, a study on the determination of seven anthraquinone derivatives in alder buckthorn showcased a complete analysis in under seven minutes, a significant improvement over conventional methods. chromatographyonline.com This rapid separation capability is critical for high-throughput screening and quality control applications.

The separation of isomers is a key challenge in the analysis of substituted anthraquinones. While specific studies on this compound are not widely published, the successful separation of other anthraquinone glycoside isomers using advanced chromatographic techniques underscores the potential of UHPSFC in this area. The unique selectivity offered by supercritical fluid chromatography, which is influenced by factors such as pressure, temperature, and co-solvent composition, can be fine-tuned to achieve the separation of closely related compounds like this compound and its potential positional isomers.

A hypothetical UHPSFC-MS method for the analysis of this compound could involve the following parameters, designed to achieve optimal separation from its isomers.

| Parameter | Value |

| Column | Chiral or polar-modified stationary phase (e.g., 2-ethylpyridine) |

| Mobile Phase | Supercritical CO2 with a methanol gradient |

| Flow Rate | 2.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | Mass Spectrometer (MS) |

| Expected Retention Time | 4.5 min |

| Isomer Separation (Hypothetical) | Baseline resolution from 1-Methoxy-2-methylanthracene-9,10-dione |

This table presents a hypothetical set of parameters for the UHPSFC analysis of this compound, designed for illustrative purposes.

The coupling of UHPSFC with mass spectrometry (UHPSFC-MS) provides an additional layer of analytical power, allowing for the simultaneous separation and identification of the target compound. The high-resolution mass data obtained from the MS detector would confirm the molecular weight and elemental composition of this compound, while the chromatographic separation ensures its distinction from other components in a mixture.

High-Temperature Column Gas Chromatography–Mass Spectrometry (GC/MS) for Specific Analytes

High-Temperature Column Gas Chromatography–Mass Spectrometry (GC/MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For anthraquinone derivatives, which can possess moderate volatility, high-temperature GC methods are often necessary to ensure efficient elution from the chromatographic column.

The development of a high-temperature GC/MS method for the determination of anthraquinone and its impurities in various matrices, such as paper products, has established a precedent for the analysis of this class of compounds. nih.govrsc.org These methods typically employ thermally stable capillary columns and temperature programming to achieve the separation of analytes with a range of boiling points.

When subjected to GC/MS analysis, this compound would undergo fragmentation in the mass spectrometer's ion source, producing a characteristic mass spectrum that can be used for its identification. The fragmentation pattern is dictated by the molecule's structure, with cleavage typically occurring at the weakest bonds and leading to the formation of stable ions.

For this compound, the expected fragmentation would involve the loss of methyl and methoxy groups, as well as the characteristic fragmentation of the anthraquinone core. A plausible fragmentation pathway would include the initial loss of a methyl radical (CH₃•) from the methoxy group or the aromatic ring, followed by the loss of a carbon monoxide (CO) molecule from the quinone structure.

A detailed analysis of the mass spectrum would reveal key fragments that are diagnostic for this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Significance |

| 266 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |

| 251 | [M - CH₃]⁺ | Loss of a methyl radical, likely from the methoxy group or the methyl substituent. |

| 238 | [M - CO]⁺ | Characteristic loss of a carbon monoxide molecule from the quinone ring. |

| 223 | [M - CH₃ - CO]⁺ | Subsequent loss of a methyl radical and carbon monoxide. |

| 210 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules. |

| 195 | [M - CH₃ - 2CO]⁺ | Further fragmentation after the loss of methyl and two CO groups. |

This table presents a plausible mass spectral fragmentation pattern for this compound based on established fragmentation rules for similar compounds. The data is for illustrative purposes.

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification of this compound, even in complex sample matrices.

Theoretical and Computational Studies on 2 Methoxy 3 Methylanthracene 9,10 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and behavior of 2-Methoxy-3-methylanthracene-9,10-dione at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine its optimized molecular geometry. epstem.net These calculations establish the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

From the optimized structure, a wealth of electronic properties can be predicted. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT is employed to calculate various reactivity descriptors. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is vital for predicting its behavior in chemical reactions. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 1.9 eV |

| Electronegativity | 4.5 eV |

| Chemical Hardness | 1.85 eV |

Note: The data in this table is illustrative and based on typical values for similar anthraquinone (B42736) derivatives. Actual values would require specific DFT calculations for this molecule.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the excited states of molecules. epstem.net This makes it an invaluable tool for simulating and interpreting various spectroscopic properties of this compound.

By calculating the electronic transition energies and oscillator strengths, TDDFT can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, providing a deeper understanding of the molecule's photophysical behavior.

Similarly, TDDFT can be used to simulate Raman and infrared (IR) vibrational spectra. epstem.net The calculation of vibrational frequencies and their corresponding intensities helps in the assignment of experimental spectral peaks to specific vibrational modes of the molecule. This detailed vibrational analysis can confirm the molecular structure and provide information about the strength and nature of its chemical bonds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the structural and dynamic properties of this compound over time.

Semi-empirical molecular orbital methods, such as AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap), provide a computationally less expensive alternative to ab initio methods like DFT for preliminary structural optimization. While not as accurate as DFT, these methods are useful for quickly exploring the potential energy surface and identifying plausible low-energy conformations of this compound. The geometries obtained from these semi-empirical methods can then be used as starting points for more rigorous DFT calculations.

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups attached to the anthracene (B1667546) core can rotate, leading to different conformers with varying energies.

Computational methods are used to systematically rotate these groups and calculate the corresponding energy, generating a potential energy surface or energy landscape. nii.ac.jp This landscape reveals the most stable conformers (local and global energy minima) and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit different chemical and physical properties.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° | 2.5 |

| 2 | 60° | 1.0 |

| 3 | 120° | 0.0 (Global Minimum) |

| 4 | 180° | 3.0 |

Note: This table is for illustrative purposes and represents a simplified conformational analysis. Actual calculations would involve a more detailed scan of the potential energy surface.

Studies on Intermolecular Interactions and Surface Adsorption Mechanisms

The interactions of this compound with other molecules or with surfaces are critical for understanding its behavior in various environments, such as in solution or when used in materials science applications. Computational studies can model these intermolecular interactions, which are primarily governed by non-covalent forces like van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable with the interacting species).

For instance, the adsorption of this compound onto a surface, such as a metal nanoparticle or a polymer, can be simulated. researchgate.net These simulations can predict the preferred orientation of the molecule on the surface and the strength of the adsorption. This information is valuable for applications in areas like sensor development or as a component in functional materials. The study of these interactions often involves a combination of quantum mechanics (for accuracy in describing the interaction region) and molecular mechanics (to handle the larger system size).

Adsorption on Nanomaterials (e.g., Silver Nanoparticles) and Associated Spectroscopic Signatures (SERS)

The study of the adsorption of anthraquinone derivatives onto nanomaterials, particularly silver nanoparticles, is a significant area of research, primarily explored through Surface-Enhanced Raman Scattering (SERS) spectroscopy. While direct experimental SERS studies on this compound are not extensively documented in the reviewed literature, the behavior of structurally similar anthraquinone compounds provides a strong basis for understanding its potential interactions.

SERS is a powerful technique that dramatically enhances the typically weak Raman scattering signals of molecules adsorbed on or very near to certain nanostructured metal surfaces, such as silver or gold. nih.govrsc.org This enhancement allows for the detection and characterization of very small amounts of a substance. researchgate.net The mechanism of enhancement is primarily attributed to two effects: an electromagnetic mechanism, resulting from the amplification of the local electric field by localized surface plasmon resonances (LSPR) of the nanoparticles, and a chemical mechanism, involving charge-transfer complexes between the molecule and the metal surface. nih.govsemanticscholar.org

For anthraquinone derivatives like alizarin (B75676) and carminic acid, SERS studies on silver nanoparticles have revealed detailed information about their adsorption geometry and interaction mechanisms. researchgate.netcsic.es It is observed that these molecules can adsorb onto the silver surface through their carbonyl and hydroxyl groups. The specific orientation and the nature of the interaction are often dependent on factors like pH and the method of nanoparticle preparation. researchgate.netcsic.es For instance, in the case of alizarin, it has been proposed that the molecule anchors to the silver surface via its two oxygen atoms of the hydroxy groups, leading to the formation of a chelate complex. csic.es

In a study on a related compound, 1,4-dimethoxy-2-nitro-3-methylanthracene-9,10-dione (DMNMAD), SERS and Density Functional Theory (DFT) calculations were used to investigate its adsorption on silver nanoparticles. researchgate.net The enhancement of vibrational modes corresponding to the C=O stretching and C–H in-plane vibrations in the SERS spectrum suggested a "stand-on" orientation of the molecule on the silver surface. researchgate.net This orientation implies that the molecule is positioned nearly perpendicular to the nanoparticle surface. The study also highlighted that upon adsorption, changes occur in the bond lengths and angles of the molecule, particularly in the regions closest to the silver surface. researchgate.net

Based on these analogous studies, it can be hypothesized that this compound would also adsorb onto silver nanoparticles, likely through its carbonyl and methoxy oxygen atoms. The SERS spectrum of this compound would be expected to show significant enhancement of the vibrational bands associated with these functional groups, as well as the aromatic ring system. DFT calculations would be instrumental in assigning the vibrational modes and predicting the most stable adsorption geometry. researchgate.netresearchgate.net

A hypothetical table of expected SERS band enhancements for this compound, based on analogous compounds, is presented below. The exact wavenumbers and enhancement factors would need to be determined experimentally and computationally.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected SERS Enhancement | Rationale based on Analogous Compounds |

| C=O Stretching | 1650-1680 | Strong | Interaction of carbonyl groups with the silver surface is a primary adsorption mechanism for anthraquinones. researchgate.net |

| Aromatic C=C Stretching | 1580-1620 | Moderate to Strong | Vibrations of the anthracene ring system are typically enhanced. |

| C-O-C Stretching (Methoxy) | 1200-1275 | Moderate | Involvement of the methoxy group in adsorption would lead to enhancement. |

| C-H Bending (Methyl) | 1375-1450 | Moderate | Proximity of the methyl group to the surface in certain orientations could lead to enhancement. researchgate.net |

| Ring Breathing Modes | 900-1100 | Moderate | Collective vibrations of the aromatic rings are sensitive to the molecular environment. |

Theoretical Investigation of Host-Guest Interactions

Theoretical and computational methods are invaluable for elucidating the nature and strength of non-covalent interactions between a "host" molecule and a "guest" molecule. In the context of this compound, theoretical studies could explore its ability to form complexes with various host molecules, such as cyclodextrins, calixarenes, or even biological macromolecules. While specific studies on this compound are not available, the methodologies employed for similar systems can be described.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of these investigations. scispace.comresearchgate.netrsc.org These methods can be used to model the geometry of the host-guest complex, calculate the binding energy, and analyze the electronic structure to understand the forces driving the interaction.

A typical theoretical workflow to investigate the host-guest interactions of this compound would involve:

Geometry Optimization: The three-dimensional structures of the host, the guest (this compound), and the resulting host-guest complex are optimized to find their most stable conformations.

Binding Energy Calculation: The interaction energy between the host and guest is calculated. This is typically done by subtracting the energies of the isolated host and guest from the energy of the optimized complex. Dispersion corrections are often included in DFT calculations to accurately account for van der Waals forces, which are crucial in many host-guest systems. scispace.com

Analysis of Interaction Nature: To understand the types of forces holding the complex together (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions), various analysis techniques can be employed. scispace.com These include:

Energy Decomposition Analysis (EDA): This method partitions the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion. scispace.com

Non-Covalent Interaction (NCI) Index: This is a visualization tool that helps to identify and characterize non-covalent interactions in real space based on the electron density and its derivatives. scispace.com

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the topology of the electron density to find bond critical points, which can indicate the presence and nature of chemical bonds and other interactions.

For example, a study on the host-guest interactions within a metal-organic framework (MOF) demonstrated that the binding is primarily driven by electrostatics, with significant contributions from orbital (induction) and dispersion interactions. scispace.com Molecular modeling studies on other aromatic compounds have also highlighted the importance of arene-arene interactions in determining their solid-state structure and properties. doi.org

A hypothetical data table summarizing the results of a theoretical study on the interaction of this compound with a host molecule like β-cyclodextrin is presented below.

| Computational Method | Calculated Parameter | Hypothetical Value | Interpretation |

| DFT (with dispersion correction) | Binding Energy (kcal/mol) | -8.5 | Indicates a stable complex formation. |

| Energy Decomposition Analysis | Electrostatic Contribution (%) | 40 | Significant role of electrostatic interactions. |

| Dispersion Contribution (%) | 35 | van der Waals forces are also a major contributor. | |

| Polarization Contribution (%) | 20 | The electron clouds of the molecules are distorted upon complexation. | |

| Exchange-Repulsion (%) | -5 (destabilizing) | Pauli repulsion between the electron clouds. | |

| NCI Plot Analysis | Identified Interactions | van der Waals contacts, C-H···π interactions | Reveals the specific points of contact between the host and guest. |

Such theoretical investigations provide fundamental insights into the intermolecular forces governing the behavior of this compound and can guide the design of new materials and functional systems based on this compound.

Biosynthesis and Biotransformation Pathways of Methoxy Methylanthraquinones

Primary Biosynthetic Routes of Anthraquinones

The initial assembly of the anthraquinone (B42736) framework can occur through two distinct and well-established metabolic routes, depending on the organism and the specific substitution pattern of the final molecule.

Polyketide Pathway (Acetate Pathway)

The polyketide pathway is a major route for the biosynthesis of a vast array of natural products, including many anthraquinones, particularly in fungi, bacteria, and certain plant families like Leguminosae and Rhamnaceae. researchgate.net This pathway utilizes acetyl-CoA as the starter unit and malonyl-CoA as the extender unit. In a process analogous to fatty acid biosynthesis, a polyketide synthase (PKS) enzyme complex catalyzes the sequential condensation of these building blocks.

For a typical anthraquinone, one molecule of acetyl-CoA is extended by seven molecules of malonyl-CoA, forming a linear octaketide chain. researchgate.netresearchgate.net This highly reactive poly-β-keto chain undergoes a series of intramolecular aldol (B89426) condensations and aromatization reactions to form the tricyclic anthraquinone skeleton. researchgate.net The resulting polyketide-derived anthraquinones often feature substitutions on both of the outer aromatic rings (A and C). The biosynthesis of emodin-type anthraquinones is a classic example of the polyketide pathway. nih.gov The formation of the methyl group at the C-3 position of 2-Methoxy-3-methylanthracene-9,10-dione can be envisioned to arise from the incorporation of a propionyl-CoA starter unit instead of acetyl-CoA, or through a post-PKS C-methylation event.

Shikimate Pathway

In many higher plants, particularly in the families Rubiaceae, Bignoniaceae, and Verbenaceae, a significant portion of the anthraquinone scaffold is derived from the shikimate pathway. researchgate.netresearchgate.net This pathway is the source of aromatic amino acids and other aromatic compounds in plants and microorganisms. wikipedia.orgnih.gov

The biosynthesis of what are often termed "alizarin-type" anthraquinones proceeds via this route. researchgate.net Specifically, rings A and B of the anthraquinone nucleus are formed from chorismic acid, a key intermediate of the shikimate pathway. nih.gov Chorismate is first converted to isochorismate, which then reacts with α-ketoglutarate to form o-succinylbenzoic acid (OSB). researchgate.net The OSB then undergoes cyclization to form 1,4-dihydroxy-2-naphthoic acid (DHNA). Ring C of the anthraquinone is subsequently formed by the addition of a C5 isoprenoid unit, typically from the mevalonate (B85504) or methylerythritol phosphate (B84403) (MEP) pathway. This pathway characteristically produces anthraquinones with substitutions primarily on ring C. researchgate.net

Enzymatic Mechanisms and Key Enzymes Involved in Methylation and Methoxylation

Following the formation of the basic anthraquinone core via either the polyketide or shikimate pathway, a suite of "tailoring" enzymes modifies the structure to produce the vast diversity of naturally occurring anthraquinones. For this compound, the key modifications are the introduction of a methyl group at C-3 and a methoxy (B1213986) group at C-2. This requires the coordinated action of several classes of enzymes.

Roles of Polyketide Synthases (PKS)